molecular formula C15H15NO2S B13253257 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline CAS No. 89070-56-4

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline

Cat. No.: B13253257
CAS No.: 89070-56-4
M. Wt: 273.4 g/mol
InChI Key: GCLAPQKHEAKADN-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is characterized by the presence of a thiophene ring attached to a dihydroisoquinoline core, which is further substituted with two methoxy groups at positions 6 and 7. It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and thiophene-2-carboxaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 6,7-dimethoxy-1-tetralone and thiophene-2-carboxaldehyde in the presence of a suitable base, such as sodium hydride, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the dihydroisoquinoline core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-(phenyl)-3,4-dihydroisoquinoline: Similar structure but with a phenyl group instead of a thiophene ring.

    6,7-Dimethoxy-1-(pyridin-2-yl)-3,4-dihydroisoquinoline: Contains a pyridine ring instead of a thiophene ring.

    6,7-Dimethoxy-1-(furan-2-yl)-3,4-dihydroisoquinoline: Features a furan ring in place of the thiophene ring.

Uniqueness

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Biological Activity

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is a compound belonging to the class of isoquinolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO2SC_{13}H_{13}NO_2S. Its structure features a dihydroisoquinoline core substituted with two methoxy groups and a thiophene ring, contributing to its unique biological profile.

1. Muscle Contractility Modulation

Recent studies have demonstrated that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline can significantly influence muscle contractility. One study investigated the effects of a closely related compound on smooth muscle tissue. It was observed that at concentrations ranging from 25 to 100 μM, the compound reduced calcium-dependent contractions in smooth muscle preparations by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .

Key Findings:

  • Concentration-Dependent Effects: The maximal effect was noted at 50 μM, where it reduced contraction strength by approximately 31.6% compared to acetylcholine-induced contractions.
  • Receptor Interaction: Immunohistochemical analysis indicated a significant reduction in the activity of 5-HT receptors in response to treatment with the compound.

2. Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been explored in various contexts. Some studies suggest that these compounds may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Calcium Channel Modulation: The compound enhances calcium influx through voltage-gated L-type calcium channels.
  • Receptor Modulation: Interaction with mAChRs and 5-HT receptors alters intracellular signaling pathways, affecting muscle contractility and neuronal excitability.

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives:

  • Smooth Muscle Activity: In isolated guinea pig smooth muscle tissues, the administration of related isoquinoline compounds resulted in significant alterations in spontaneous contractile activity .
  • Neurotransmitter Interaction: The impact on serotonin receptor activity suggests potential applications in treating gastrointestinal disorders and other conditions influenced by serotonin signaling .

Data Summary

StudyCompoundKey FindingsConcentration
6,7-Dimethoxy DerivativeReduced Ca²⁺ dependent contractions; modulated mAChRs and 5-HT receptors25 - 100 μM
Neuroprotective IsoquinolinesExhibited protective effects against neurodegenerationVariable

Properties

CAS No.

89070-56-4

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

6,7-dimethoxy-1-thiophen-2-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H15NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9H,5-6H2,1-2H3

InChI Key

GCLAPQKHEAKADN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CS3)OC

Origin of Product

United States

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